Mollicellin D

Beschreibung

Contextualizing Mollicellin D within the Depsidone (B1213741) Class of Fungal Metabolites

This compound is a chemical compound classified as a depsidone mycocentral.eu. Depsidones represent a class of polyphenolic polyketides characterized by a structure formed by the oxidative coupling of esters derived from two polyketidic benzoic acid units peerj.com. These compounds are predominantly found in fungi and lichens peerj.com. The structural features of depsidones are diverse, and they have been shown to exhibit a range of biological activities peerj.com.

This compound, specifically, is a fungal metabolite d-nb.info. Fungi are well-recognized as prolific sources of secondary metabolites with diverse structures and potent biological activities tandfonline.comasm.org. These secondary metabolites play crucial roles in the fungi's interactions with their environment, including defense mechanisms and ecological niche adaptation numberanalytics.com.

Historical Perspectives on this compound Discovery and Initial Biological Evaluation

While the exact historical details of the initial discovery and biological evaluation of this compound are not extensively detailed in the provided search results, its presence has been reported in certain fungal species. For instance, this compound has been reported in Ovatospora brasiliensis nih.gov. More recent studies have isolated this compound alongside other mollicellins from fungi such as Chaetomium sp. Eef-10 and Chaetomium brasiliense nih.govnih.govresearchgate.netnih.gov.

Initial biological evaluations of mollicellins, including this compound or its analogs, have indicated potential antimicrobial and cytotoxic activities nih.govnih.govresearchgate.nettandfonline.com. For example, this compound has been noted to exhibit significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.gov.

Significance of Fungal Secondary Metabolites in Natural Product Chemistry and Drug Discovery

Fungal secondary metabolites hold significant importance in natural product chemistry and drug discovery tandfonline.comasm.orgnumberanalytics.com. Fungi possess a rich diversity of genes capable of producing novel secondary metabolites with effective bioactivities researchgate.netnih.gov. The study of these compounds dates back to the discovery of penicillin in 1928, which highlighted the potential of fungi as a source of bioactive compounds and revolutionized medicine numberanalytics.comfrontiersin.org.

Fungal secondary metabolites have yielded numerous pharmaceuticals, including antibiotics, anticancer drugs, and immunosuppressants numberanalytics.com. Their diverse chemical structures and broad bioactivities make them valuable leads for therapeutic agents peerj.compeerj.com. Despite significant advancements, a large proportion of fungal secondary metabolites are believed to remain undiscovered, indicating a vast untapped resource for drug development tandfonline.com.

Overview of Contemporary Research Trajectories for this compound

Contemporary research on this compound and related mollicellins focuses on several key areas. Isolation from various fungal sources, particularly endophytic fungi, continues to be a significant trajectory nih.govnih.govtandfonline.comclvaw-cdnwnd.com. Researchers are exploring different Chaetomium species, among others, as potential producers of new mollicellin analogs nih.govresearchgate.netclvaw-cdnwnd.com.

Furthermore, contemporary research involves detailed structural elucidation using spectroscopic methods like NMR and mass spectrometry researchgate.netnih.govclvaw-cdnwnd.com. Biological activity screening remains a crucial aspect, with studies investigating antibacterial, cytotoxic, and antioxidant properties nih.govnih.govresearchgate.nettandfonline.com. Specific focus areas include activity against Staphylococcus aureus and MRSA, as well as cytotoxicity against various human cancer cell lines researchgate.netnih.govtandfonline.comclvaw-cdnwnd.com.

Recent studies also delve into the biosynthetic pathways of mollicellins, utilizing techniques like genome mining and heterologous reconstitution to understand the enzymes involved in their formation, such as cytochrome P450 monooxygenases acs.orgresearchgate.net. Structure-activity relationship studies are also being conducted to understand how structural modifications influence the biological properties of mollicellins peerj.comresearchgate.net.

Contemporary research findings highlight the potential of mollicellins as promising leads for therapeutic agents, although further in vivo evaluations and mechanistic investigations are needed peerj.compeerj.com.

Detailed Research Findings:

Studies have reported specific biological activities for this compound and other mollicellins. For instance, this compound, along with mollicellins S, T, and U, isolated from Chaetomium brasiliense SD-596, showed significant inhibition against Staphylococcus aureus and MRSA with MIC values ranging from 6.25 to 12.5 μg/mL researchgate.netnih.gov.

Another study on Chaetomium sp. Eef-10 reported antibacterial activities for several mollicellins. Mollicellin H showed notable antibacterial activity against S. aureus ATCC29213 and MRSA, with IC50 values of 5.14 µg/mL and 6.21 µg/mL, respectively nih.govnih.govpeerj.com. Mollicellin O and Mollicellin I also exhibited antibacterial activities against S. aureus ATCC29213 and S. aureus N50 nih.govnih.gov.

Cytotoxic activities have also been evaluated for various mollicellins. Mollicellin G showed activity against HepG2 and Hela human cancer cell lines with IC50 values of 19.64 and 13.97 µg/mL, respectively nih.govnih.gov. Other mollicellins, such as Mollicellins X, H, and F from Chaetomium brasiliense, have shown potent cytotoxicity against cell lines like KB and HepG2 tandfonline.comclvaw-cdnwnd.comresearchgate.net.

Mollicellin O has also demonstrated antioxidant activity based on DPPH radical scavenging, with an IC50 value of 71.92 µg/mL nih.govnih.gov.

Data Tables:

The following tables summarize some of the reported biological activities of this compound and related mollicellins based on the search results.

| Compound | Fungal Source | Activity | Target Organism/Cell Line | Metric (MIC or IC50) | Value (µg/mL) | Reference |

| This compound | Chaetomium brasiliense SD-596 | Antibacterial | Staphylococcus aureus | MIC | 6.25 - 12.5 | researchgate.netnih.gov |

| This compound | Chaetomium brasiliense SD-596 | Antibacterial | MRSA | MIC | 6.25 - 12.5 | researchgate.netnih.gov |

| Mollicellin H | Chaetomium sp. Eef-10 | Antibacterial | S. aureus ATCC29213 | IC50 | 5.14 | nih.govnih.govpeerj.com |

| Mollicellin H | Chaetomium sp. Eef-10 | Antibacterial | S. aureus N50 (MRSA) | IC50 | 6.21 | nih.govnih.govpeerj.com |

| Mollicellin O | Chaetomium sp. Eef-10 | Antibacterial | S. aureus ATCC29213 | IC50 | 79.44 | researchgate.net |

| Mollicellin O | Chaetomium sp. Eef-10 | Antibacterial | S. aureus N50 | IC50 | 76.35 | researchgate.net |

| Mollicellin I | Chaetomium sp. Eef-10 | Antibacterial | S. aureus ATCC29213 | IC50 | 70.14 | researchgate.net |

| Mollicellin I | Chaetomium sp. Eef-10 | Antibacterial | S. aureus N50 | IC50 | 63.15 | researchgate.net |

| Mollicellin G | Chaetomium sp. Eef-10 | Cytotoxicity | HepG2 (human cancer cell line) | IC50 | 19.64 | nih.govnih.gov |

| Mollicellin G | Chaetomium sp. Eef-10 | Cytotoxicity | Hela (human cancer cell line) | IC50 | 13.97 | nih.govnih.gov |

| Mollicellin O | Chaetomium sp. Eef-10 | Antioxidant Activity | DPPH radical scavenging | IC50 | 71.92 | nih.govnih.gov |

Note: Some IC50 values for antibacterial activity were presented in µg/mL in the source researchgate.net. MIC values for this compound were presented in µg/mL researchgate.netnih.gov.

| Compound | Activity | Target Cell Lines | IC50 Range (µM) | Reference |

| Mollicellins (various) | Cytotoxicity | Hela, KB, HepG2, MCF-7, HT-29, Vero cell lines | 4.79 – 92.11 | peerj.compeerj.com |

| Mollicellin X | Cytotoxicity | KB (human oral epidermoid carcinoma) | Potent | tandfonline.comclvaw-cdnwnd.comresearchgate.net |

| Mollicellin H | Cytotoxicity | KB (human oral epidermoid carcinoma) | Potent | tandfonline.comclvaw-cdnwnd.comresearchgate.net |

| Mollicellin F | Cytotoxicity | KB (human oral epidermoid carcinoma), HepG2 (human hepatocellular carcinoma) | Potent | tandfonline.comclvaw-cdnwnd.comresearchgate.net |

| Mollicellin B | Cytotoxicity | HT-29 (colorectal adenocarcinoma) | Potent | tandfonline.comclvaw-cdnwnd.comresearchgate.net |

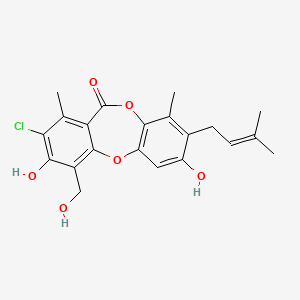

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINFZKIGIQBKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218573 | |

| Record name | Mollicellin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68455-11-8 | |

| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mollicellin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mollicellin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLLICELLIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mollicellin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Pathway Elucidation

Fungal Origin and Producing Organisms of Mollicellin D

Depsidones, including a variety of mollicellins, are secondary metabolites produced by certain fungi, particularly within the Chaetomium genus. nih.gov These compounds are not essential for the primary growth of the fungus but are thought to play roles in ecological interactions and defense.

The genus Chaetomium is a well-documented source of a diverse array of natural products, including depsidones. nih.gov Chaetomium brasiliense, a fungus often found on cellulose-rich materials and dung, has been identified as a producer of mollicellins. mycosphere.org Biochemical studies have confirmed that various strains of C. brasiliense synthesize these compounds, which have been isolated and characterized from their culture extracts. mycosphere.org The production of specific mollicellins can vary between different species and even strains within the Chaetomium genus.

Endophytic fungi, which live within the tissues of plants without causing disease, are a significant source of novel bioactive compounds. redalyc.orgmdpi.com The production of mollicellins is not limited to free-living fungi; several endophytic Chaetomium species have been identified as producers. For instance, Chaetomium sp. Eef-10, an endophyte isolated from the fruits of Eucalyptus exserta, has been shown to produce a range of depsidones, including several new mollicellins (O-R). nih.govnih.gov This highlights that the unique symbiotic relationship between the fungus and its host plant can influence the expression of biosynthetic gene clusters leading to the production of these complex molecules. mdpi.com

| Fungal Source | Type | Isolated Mollicellins/Depsidones |

|---|---|---|

| Chaetomium brasiliense | Coprophilous Fungus | Various Mollicellins mycosphere.org |

| Chaetomium sp. Eef-10 | Endophytic Fungus (from Eucalyptus exserta) | Mollicellins O, P, Q, R and other known depsidones nih.govnih.gov |

Many of the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like mollicellins remain unexpressed or "silent" under standard laboratory culture conditions. nih.govresearchgate.net The One Strain–Many Compounds (OSMAC) strategy is a powerful approach used to activate these cryptic BGCs and enhance the chemical diversity of metabolites produced by a single fungal strain. researchgate.netfrontiersin.org This strategy involves systematically altering cultivation parameters such as media composition, pH, temperature, and aeration. mdpi.com By varying carbon and nitrogen sources or introducing specific chemical elicitors, it is possible to trigger different metabolic pathways, leading to the increased production of known compounds or the discovery of entirely new ones. researchgate.netfrontiersin.org While specific studies detailing the application of OSMAC for this compound are not prevalent, the strategy has been successfully used to increase the yield and variety of other polyketides and depsidones from various fungi. mdpi.com

| OSMAC Parameter | Description | Potential Effect on Mollicellin Production |

|---|---|---|

| Media Composition | Altering carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., peptone, yeast extract). researchgate.net | Can significantly influence the precursor pool for polyketide synthesis, potentially upregulating the mollicellin pathway. |

| Physical Parameters | Modifying temperature, pH, and aeration during fermentation. mdpi.com | Can induce stress responses in the fungus, which often triggers the production of secondary metabolites as a defense mechanism. |

| Co-cultivation | Growing the producing fungus alongside other microorganisms. mdpi.com | Interspecies competition can activate silent gene clusters, leading to the synthesis of novel or enhanced levels of compounds. |

| Chemical Elicitors | Adding small molecules or epigenetic modifiers to the culture. frontiersin.org | Can directly influence gene expression by altering chromatin structure or signaling pathways involved in secondary metabolism. |

Polyketide Synthase (PKS)-Dependent Biosynthetic Pathways of Depsidones

The biosynthesis of depsidones is dependent on Type I Polyketide Synthases (PKSs), which are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. sciepublish.comnih.gov These enzymes function like an assembly line, iteratively adding and modifying small carbon units to build the polyketide chain. nih.gov

The biosynthesis of the depsidone (B1213741) core begins with the formation of two separate aromatic rings, typically derivatives of orsellinic acid. Each of these rings is synthesized by a PKS. The process starts with a starter unit, usually acetyl-CoA, which is extended by the sequential addition of extender units, most commonly malonyl-CoA. The growing polyketide chain undergoes a series of reactions, including ketoreduction, dehydration, and enoylreduction, before it is cyclized. The cyclization often occurs through an intramolecular aldol (B89426) condensation, a process that can be enzyme-catalyzed or occur spontaneously to form the stable aromatic ring structure of the orsellinic acid monomer. researchgate.net

Each Type I PKS enzyme is composed of several distinct domains, each with a specific catalytic function required for the assembly of the polyketide chain. nih.gov

Acyltransferase (AT): This domain selects the appropriate starter (acetyl-CoA) and extender (malonyl-CoA) units and loads them onto the Acyl-Carrier-Protein.

Acyl-Carrier-Protein (ACP): This domain acts as a mobile arm, tethering the growing polyketide chain via a phosphopantetheinyl arm and shuttling it between the various catalytic domains of the PKS.

β-Ketoacyl Synthase (KS): This is the core condensation domain. It catalyzes the Claisen condensation reaction, which involves the decarboxylation of the extender unit and its addition to the growing polyketide chain, extending it by two carbon atoms.

C-Methyltransferase (CMeT): This domain is responsible for adding methyl groups to the polyketide backbone, using S-adenosyl methionine (SAM) as the methyl donor. This methylation is a key step in creating the specific structure of many mollicellins.

Claisen-type/Cyclase-Thioesterase (TE): This terminal domain is responsible for releasing the completed polyketide chain from the ACP. It often catalyzes the final cyclization reaction (e.g., aldol condensation or lactonization) to form the aromatic monomer, such as orsellinic acid. researchgate.net

Once two distinct orsellinic acid-type monomers are synthesized, they are joined by an ester bond (esterification) and then undergo an oxidative coupling reaction to form the characteristic fused ring system of the depsidone core structure.

| Enzymatic Domain | Abbreviation | Function in Depsidone Biosynthesis |

|---|---|---|

| Acyltransferase | AT | Selects and loads starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. |

| Acyl-Carrier-Protein | ACP | Tethers the growing polyketide chain and transports it between catalytic sites. |

| β-Ketoacyl Synthase | KS | Catalyzes the chain elongation step via Claisen condensation. researchgate.net |

| C-Methyltransferase | CMeT | Adds methyl groups from a donor (SAM) to specific positions on the polyketide chain. |

| Thioesterase/Cyclase | TE | Releases the final polyketide chain and often catalyzes its cyclization to form the aromatic monomer. |

Tailoring Modifications and Post-PKS Enzymatic Processes

Following the initial synthesis of the polyketide chain by polyketide synthases (PKSs), a series of post-PKS modifications are essential for the formation of the characteristic depsidone scaffold of this compound and its analogues. These tailoring steps include oxidative coupling, ether bond formation, hydroxylation, decarboxylation, and prenylation, each catalyzed by specific enzymes encoded within the biosynthetic gene cluster.

The formation of the tricyclic depsidone core is a critical step in the biosynthesis of mollicellins. This process is proposed to proceed through an oxidative coupling of a depside precursor, which itself is formed by the esterification of two orsellinic acid-type monomers. nih.govnih.gov This intramolecular cyclization establishes the dibenzo[b,e] acs.orgnih.govdioxepin-11-one skeleton that defines the depsidone class of compounds. nih.gov While the precise enzymatic mechanism for the oxidative coupling in this compound biosynthesis is a subject of ongoing research, it is hypothesized to be catalyzed by a dedicated oxidase or phenol (B47542) oxidase-like enzyme, possibly a cytochrome P450 monooxygenase, which facilitates the formation of the diaryl ether linkage. researchgate.netmdpi.com This crucial C-O bond formation converts the flexible depside intermediate into the rigid, planar depsidone framework.

A key enzyme in the mollicellin biosynthetic pathway is a bifunctional cytochrome P450 monooxygenase. acs.orgnih.gov This enzyme has been shown to catalyze two distinct and crucial reactions: the formation of the ether bond that defines the depsidone structure and a subsequent hydroxylation event. acs.orgnih.gov The dual functionality of this P450 enzyme streamlines the biosynthetic process, ensuring efficient conversion of the depside intermediate. The ether formation activity is responsible for the oxidative coupling that creates the central seven-membered ring of the depsidone core. nih.gov Following this, the same enzyme catalyzes a hydroxylation reaction at a specific position on the aromatic ring, a common modification in the diversification of natural products. nih.gov The characterization of this dual-functional P450 provides significant insight into the elegant enzymatic machinery employed by fungi to construct complex molecular architectures. acs.orgnih.gov

| Enzyme Class | Specific Enzyme (from Ovatospora sp.) | Substrate(s) | Product(s) | Function |

| Cytochrome P450 Monooxygenase | Mollicellin P450 | Depside Precursor | Depsidone Intermediate | Ether Bond Formation |

| Cytochrome P450 Monooxygenase | Mollicellin P450 | Depsidone Intermediate | Hydroxylated Depsidone | Hydroxylation |

The final maturation steps in this compound biosynthesis involve a decarboxylase and an aromatic prenyltransferase, which add further structural diversity to the mollicellin family of compounds. acs.orgnih.gov A specific decarboxylase encoded within the gene cluster is responsible for the removal of a carboxyl group from a biosynthetic intermediate. nih.gov This decarboxylation step is a critical tailoring modification that influences the physicochemical properties and biological activity of the final molecule.

Following decarboxylation, an aromatic prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic scaffold. acs.orgnih.gov Aromatic prenyltransferases are a class of enzymes known to catalyze the Friedel-Crafts alkylation of aromatic rings, thereby increasing the lipophilicity and often enhancing the biological activity of the molecule. nih.gov The characterization of both the decarboxylase and the aromatic prenyltransferase has been crucial in understanding the final tailoring steps that lead to the diverse array of mollicellin structures. acs.orgnih.gov

| Enzyme Class | Specific Enzyme (from Ovatospora sp.) | Substrate(s) | Product(s) | Function |

| Decarboxylase | Mollicellin Decarboxylase | Carboxylated Depsidone Intermediate | Decarboxylated Depsidone | Decarboxylation |

| Aromatic Prenyltransferase | Mollicellin Prenyltransferase | Decarboxylated Depsidone | Prenylated Depsidone (e.g., this compound) | Prenylation |

Genetic Basis and Reconstitution of Mollicellin Biosynthesis

The elucidation of the this compound biosynthetic pathway has been significantly advanced by modern genomic and synthetic biology approaches. These techniques have allowed for the identification of the responsible genes and the verification of their functions through heterologous expression.

The genes responsible for the biosynthesis of fungal secondary metabolites are typically organized in contiguous biosynthetic gene clusters (BGCs). nih.gov By employing genome mining strategies, researchers have successfully identified the putative depsidone-encoding gene cluster responsible for mollicellin production in the fungus Ovatospora sp. acs.orgnih.gov Bioinformatic analysis of this BGC revealed the presence of genes encoding a polyketide synthase, the aforementioned cytochrome P450 monooxygenase, decarboxylase, and aromatic prenyltransferase, as well as other putative tailoring enzymes and regulatory elements. acs.orgnih.gov The identification of this complete BGC provided a roadmap for the subsequent heterologous reconstitution of the pathway. researchgate.netscilit.com

To confirm the function of the identified BGC, a heterologous reconstitution approach was employed. acs.orgnih.gov The entire depsidone-encoding gene cluster from Ovatospora sp. SCSIO SY280D was transferred and expressed in the model fungal host, Aspergillus nidulans A1145. acs.orgnih.gov This heterologous expression system successfully led to the production of various mollicellins, thereby verifying the direct involvement of the cloned BGC in their biosynthesis. acs.orgnih.gov This powerful technique not only confirms the genetic basis of natural product formation but also provides a platform for future pathway engineering efforts to produce novel mollicellin analogues with potentially improved therapeutic properties. nih.govfrontiersin.org

Biological Activities and Pharmacological Potential

Antimicrobial Activities

Mollicellin D has demonstrated inhibitory effects against a range of microorganisms, highlighting its potential as an antimicrobial agent ontosight.ai.

Antibacterial Efficacy

Studies have investigated the antibacterial properties of this compound against various bacterial strains.

This compound has shown significant inhibition against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. Isolated from Chaetomium brasiliense SD-596, this compound, along with other depsidone (B1213741) analogs, exhibited significant inhibition against both Staphylococcus aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL rsc.orgresearchgate.netnih.gov. Another study also reported its antibacterial activity against S. aureus nih.govresearchgate.net.

In comparative studies, this compound has been evaluated alongside other mollicellins, such as Mollicellins C, E, and F, for its bactericidal activity. Research involving Salmonella typhimurium indicated that Mollicellins D and F, both containing a chlorine atom, were bactericidal, while Mollicellins C and E, which possess a 3-methylbutenoic acid moiety, were both mutagenic and bactericidal in the absence of microsomes. nih.govcapes.gov.br The presence of a chlorine atom in Mollicellins D and F appears to be associated with bactericidal activity without mutagenicity in this context. nih.govcapes.gov.br

Antifungal Properties

While the primary focus in some studies has been on antibacterial effects, depsidones in general have been reported to possess antifungal bioactivities nih.gov. Specific data on this compound's antifungal activity against particular fungal species was not prominently detailed in the provided search results.

Antimycobacterial Effects

Cytotoxic and Antiproliferative Effects on Eukaryotic Cells

This compound, like other depsidones, has been investigated for its cytotoxic and antiproliferative effects on various cancer cell lines. While some mollicellins, such as Mollicellin F, H, and X, have shown potent cytotoxicity against cell lines like KB, HepG2, and HT-29, the activity of this compound in this context requires specific data for detailed analysis nih.govclvaw-cdnwnd.comtandfonline.compeerj.com. One study noted that Mollicellin Y, which has a hydroxyl methyl group at C-4, was not cytotoxic towards most cell lines tested, suggesting the importance of other structural features for cytotoxic activity in depsidones clvaw-cdnwnd.com.

Characterization of Inactivity Against Specific Cancer Cell Lines

While this compound and its analogues show broad cytotoxicity, some studies have noted inactivity against certain cell lines. For example, Mollicellin L showed no cytotoxicity towards KB and BC1 cell lines in one study, suggesting a degree of selectivity among the mollicellin derivatives. researchgate.net Additionally, some compounds isolated alongside mollicellins were found to be inactive against certain bacterial or fungal strains, although this section focuses specifically on cancer cell lines.

Elucidation of Mechanisms of Cytotoxicity and Cell Death Induction

Research into the mechanisms by which mollicellins exert their cytotoxic effects has revealed their ability to induce cell cycle arrest and trigger apoptosis.

Induction of Cell Cycle Arrest

Certain mollicellins have been shown to induce cell cycle arrest in cancer cells. One observed mechanism involves the arrest of cells in the G2/M phase of the cell cycle. researchgate.netresearchgate.netfrontiersin.orgnih.govvliz.beturkjps.org This arrest prevents cancer cells from progressing through division, thereby inhibiting proliferation. For example, a study on secondary metabolites from an endophytic fungus, including a compound that induced apoptosis via caspase-3 induction and PARP cleavage, also reported G2/M cell cycle arrest. researchgate.netresearchgate.net Similarly, extracts containing cytotoxic compounds have been shown to cause arrest at the G2/M phase in cell cycle progression in HeLa cells. frontiersin.org

Apoptosis Induction Pathways

Mollicellins can induce apoptosis, a programmed cell death pathway, through various mechanisms. Key pathways implicated include the activation of caspases, cleavage of PARP, and modulation of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netresearchgate.netwikipedia.orgwikipedia.orguni.luinnexscientific.commedicinacomplementar.com.brhznu.edu.cnplos.orgresearchgate.netmdpi.comdovepress.com

Specifically, studies have reported the induction of caspase-3 activation and PARP cleavage in cancer cells treated with mollicellins or related compounds exhibiting cytotoxicity and G2/M arrest. researchgate.netresearchgate.net Caspase-3 is a key executioner caspase involved in the final stages of apoptosis. mdpi.com PARP is a nuclear enzyme that is cleaved by activated caspases during apoptosis. medicinacomplementar.com.brresearchgate.net

Furthermore, the modulation of the Bax/Bcl-2 ratio has been observed. researchgate.netresearchgate.netmedicinacomplementar.com.brhznu.edu.cnplos.orgdovepress.com Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. mdpi.com An increase in the Bax/Bcl-2 ratio favors apoptosis by promoting the release of cytochrome c from mitochondria, which subsequently activates caspases. plos.orgmdpi.comdovepress.com Research indicates that cytotoxic compounds can induce apoptosis concomitantly with an increase in Bax and a decrease in Bcl-2. researchgate.netresearchgate.net

Other Noteworthy Bioactivities

Beyond their effects on cancer cells, mollicellins have also shown activity against other biological targets.

Antimalarial Activity

Several mollicellins, including Mollicellins B, C, E, J, K, L, and M, have demonstrated antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netfigshare.comacs.orghuji.ac.ilhuji.ac.il These findings highlight the potential of mollicellins as a source of new antimalarial agents.

Anti-inflammatory Response Modulation (e.g., Inhibition of iNOS and COX-2 Expression, Inactivation of MAPK and NF–κB Signaling Pathways)

Naturally occurring depsidones, including this compound, have been reported to possess anti-inflammatory properties. ontosight.ainih.govpeerj.com While direct studies specifically detailing this compound's effects on the inhibition of iNOS and COX-2 expression or the inactivation of MAPK and NF-κB signaling pathways were not prominently found in the provided search results, the class of compounds it belongs to is recognized for these activities. nih.govpeerj.commdpi.com Inflammation-associated enzymes like iNOS and COX-2 are generated and mediated by the activation of NF-κB, and their abnormal overexpression promotes chronic inflammation. mdpi.com Studies on other compounds, such as pyxinol derivatives, have shown that inhibiting NF-κB activation can reduce the generation of iNOS and COX-2 and decrease the release of inflammatory mediators. mdpi.com Given that this compound is a depsidone with reported anti-inflammatory potential, further research may elucidate its specific mechanisms of action on these pathways. ontosight.ainih.govpeerj.com

Antioxidant and Radical Scavenging Potential

This compound has demonstrated antioxidant activity, specifically based on DPPH radical scavenging assays. ontosight.airesearchgate.netmdpi.comresearchgate.net One study reported that Mollicellin O, a related mollicellin compound, showed antioxidant activity with an IC₅₀ value of 71.92 µg/mL in a DPPH assay. researchgate.netmdpi.comnih.gov While this indicates a weaker activity compared to standard antioxidants like BHT (IC₅₀ 0.15 µg/mL), it confirms the presence of radical scavenging potential within the mollicellin series of depsidones. nih.gov The ability of depsidones to scavenge free radicals and reduce oxidative stress is considered a potential contributor to their biological activities. ontosight.aiacs.org

The antioxidant activity of depsidones is thought to be related to their structure, and studies have explored the mechanisms of radical scavenging, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). acs.org Although the specific mechanism for this compound requires further investigation, the reported DPPH scavenging activity of related mollicellins supports its potential as an antioxidant. researchgate.netmdpi.comnih.govacs.org

Enzyme Inhibitory Effects (e.g., Butyrylcholinesterase, Tyrosinase, Hyaluronidase, Acetylcholinesterase, Aromatase)

Depsidones, as a class, have been reported to exhibit inhibitory effects on various enzymes, including butyrylcholinesterase, tyrosinase, hyaluronidase, acetylcholinesterase, and aromatase. nih.govpeerj.comresearchgate.net These enzyme inhibitory activities contribute to the diverse pharmacological potential of depsidones. nih.govpeerj.com

While the provided search results broadly mention these enzyme inhibitory activities for depsidones, specific detailed research findings or data tables directly pertaining to this compound's inhibitory effects on butyrylcholinesterase, tyrosinase, hyaluronidase, acetylcholinesterase, or aromatase were not explicitly available. However, the known inhibitory potential of other depsidones against these enzymes suggests that this compound may also possess such activities, warranting further targeted research. nih.govpeerj.comresearchgate.netcsic.esijpni.org

Enzyme inhibition is a significant area of pharmacological research, as enzymes play crucial roles in various biological processes, and their dysregulation is implicated in numerous diseases. csic.es For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase is a strategy for managing Alzheimer's disease, while tyrosinase inhibition is relevant for addressing hyperpigmentation disorders. csic.esijpni.org The reported enzyme inhibitory activities of depsidones highlight their potential as lead compounds for drug development in these areas. nih.govpeerj.comresearchgate.net

Table 1: Biological Activities of this compound and Related Depsidones

| Compound | Biological Activity | Specific Target/Mechanism (if reported) | Research Finding/Data (if reported) | Source(s) |

| This compound | Anti-inflammatory Potential | Not explicitly detailed in provided sources | Mentioned as having potential anti-inflammatory properties. | ontosight.ainih.govpeerj.com |

| This compound | Antioxidant Potential | DPPH radical scavenging | Activity based on DPPH assay. | ontosight.airesearchgate.netmdpi.comresearchgate.net |

| Mollicellin O | Antioxidant Potential | DPPH radical scavenging | IC₅₀ = 71.92 µg/mL. | researchgate.netmdpi.comnih.gov |

| Depsidones (Class) | Enzyme Inhibitory Effects | Butyrylcholinesterase, Tyrosinase, Hyaluronidase, Acetylcholinesterase, Aromatase | Reported to exhibit inhibitory effects on these enzymes. | nih.govpeerj.comresearchgate.net |

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of Mollicellin D and its analogs is influenced by the presence and position of specific functional groups and the nature of their side chains.

Influence of Functional Groups on Antimicrobial Potency (e.g., Role of Halogenation, Aldehyde, and Methoxyl Groups)

Studies on this compound and its analogs have provided insights into the impact of specific functional groups on antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The introduction of aldehyde and methoxyl groups has been found to provide marked improvement in the inhibition against MRSA. researchgate.netnih.gov Conversely, some research suggests that a chlorine atom at certain positions may have less effect on antibacterial activity compared to unchlorinated counterparts. clvaw-cdnwnd.com An aldehyde group at the C-4 position in the depsidone (B1213741) core appears to be significant for antibacterial activity against Gram-positive bacteria. clvaw-cdnwnd.com

Impact of Side Chain Modifications on Bioactivity Profiles

The side chains attached to the depsidone core of mollicellins play a role in their biological activities. For instance, compounds possessing a 3-methylbut-2-enyl side chain have demonstrated stronger antibacterial and cytotoxic activity compared to other related compounds, suggesting this side chain is an important active group. researchgate.netmdpi.com

Stereochemical Considerations in Biological Activity

While specific detailed studies on the stereochemistry of this compound and its direct impact on its biological activity are not extensively detailed in the provided results, the importance of stereochemistry in the biological activity of natural compounds, including other depsidones and related structures, is well-established. solubilityofthings.commdpi.com The spatial arrangement of atoms can significantly influence how a molecule interacts with biological targets, affecting its potency and selectivity. solubilityofthings.commdpi.com Studies on other compound classes have shown that different enantiomers or diastereoisomers can exhibit markedly different biological activities. mdpi.com

Synthetic and Semi-Synthetic Approaches to this compound Analogs

The structural diversity and potent biological activities of depsidones like this compound make them attractive targets for synthetic and semi-synthetic modifications aimed at developing new therapeutic agents. mdpi.com

Rational Design of Derivatives for Enhanced Potency or Selectivity

Rational design of this compound derivatives involves using the information gleaned from SAR studies to guide structural modifications. By understanding the contribution of specific functional groups and side chains to activity, researchers can design analogs with the aim of enhancing potency, improving selectivity for particular targets, or modulating other pharmacological properties. While the provided information highlights the importance of certain functional groups for activity researchgate.netnih.govclvaw-cdnwnd.com, detailed examples of the rational design process specifically for this compound derivatives based on these findings are not explicitly described. However, the general approach of exploring structural modifications to find novel active depsidones is considered an efficient strategy for discovering new natural medicines. mdpi.com

Exploration of Tailored Modifications

Tailored modifications involve specific chemical alterations to the this compound structure to investigate the effect of these changes on biological activity. This can include altering or introducing functional groups, modifying side chains, or changing the core depsidone structure. The biosynthesis of mollicellins involves tailoring modification steps, suggesting potential sites for targeted chemical alterations. acs.orgscilit.com The isolation and characterization of various mollicellin analogs with different structural features, such as Mollicellins S, T, U, H, C, E, F, and others, represent the exploration of naturally occurring structural variations that can inform tailored synthetic modifications. researchgate.netnih.govclvaw-cdnwnd.comuni.luebi.ac.ukebi.ac.ukmedchemexpress.com These natural analogs provide a basis for understanding how specific changes to the depsidone scaffold impact bioactivity.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in understanding the SAR of natural products like depsidones and in the search for new drug candidates mdpi.commdpi.commdpi.comnih.gov. These techniques allow researchers to predict the binding modes and affinities of compounds to target proteins, providing insights into the molecular basis of their activity mdpi.commdpi.commdpi.com.

Molecular docking studies involve placing a ligand (the compound) into the binding site of a receptor (e.g., an enzyme or protein) and predicting its preferred orientation and binding energy mdpi.commdpi.com. This computational approach can help to explain observed biological activities and guide the design of analogs with improved potency or selectivity mdpi.com. For depsidones, including the mollicellin family, computational studies have been used to investigate their potential interactions with various biological targets.

For instance, a study investigating depsidones as potential selective agonists for Cannabinoid Receptor Type 2 (CB2) utilized molecular docking and molecular dynamics simulations to assess binding affinities and modes of interaction mdpi.com. While this compound was not explicitly listed among the top-scoring compounds in this particular study, other mollicellin derivatives like mollicellin Q and mollicellin P were evaluated, demonstrating the application of these computational techniques to the mollicellin class of compounds mdpi.com. The study involved multiple docking approaches, including induced fit docking and Prime/molecular mechanics–generalized Born surface area (MM-GBSA) calculations, to predict binding free energy mdpi.com. Compounds with the highest docking scores were further subjected to molecular dynamics simulations to validate the docking results and study the dynamic behavior of the protein-ligand complex mdpi.com.

Another example of computational SAR analysis involving fungal metabolites is a study on integracides, tetracyclic triterpenoids, where molecular docking was used to examine their interaction with 5-lipoxygenase (5-LOX) and validate in vitro findings mdpi.com. This highlights how docking can provide a better understanding of the potency and interaction modes of inhibitors mdpi.com. Similarly, molecular docking has been applied to study the interaction of compounds from Beauveria bassiana with insect acetylcholinesterase, revealing strong binding affinities and interactions frontiersin.org.

While specific detailed computational SAR data focusing solely on this compound in isolation were not prominently found in the search results, the application of these techniques to related depsidones and other fungal metabolites underscores their relevance to understanding the activity of compounds like this compound mdpi.commdpi.commdpi.comnih.gov. These studies often involve comparing the predicted binding of different analogs to a target to elucidate which structural features are crucial for potent interaction mdpi.com.

Computational approaches thus serve as valuable tools in the SAR analysis of mollicellins and other depsidones, complementing experimental studies by providing molecular-level insights into their interactions with biological targets and guiding the rational design of new derivatives with potentially enhanced activities.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 152840 |

Preclinical Investigations and Therapeutic Prospects

In Vitro Efficacy and Selectivity Profiling of Mollicellin D

In vitro studies have demonstrated the efficacy of this compound against various biological targets. Notably, this compound has shown inhibitory effects against certain microorganisms, suggesting its potential as an antimicrobial agent ontosight.ai. Research on this compound and other depsidone (B1213741) analogs isolated from Chaetomium brasiliense has revealed significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netresearchgate.netnih.gov. Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria have been reported in the range of 6.25 to 12.5 μg/mL researchgate.netresearchgate.netnih.gov.

This compound has also been evaluated for cytotoxic activities against various cancer cell lines. Studies have investigated its effects on human cancer cell lines such as HepG2 (human hepatocellular carcinoma) and HeLa cells nih.govmdpi.comresearchgate.net. While some depsidone analogs, like Mollicellin G and Mollicellin H, have shown pronounced cytotoxic activities against these cell lines, the activity of this compound specifically against these lines may be less potent compared to some of its derivatives nih.govmdpi.comresearchgate.net. The presence of specific functional groups, such as aldehyde and methoxyl groups, in related mollicellins has been found to improve inhibition against MRSA, suggesting structural factors influence efficacy nih.gov.

The selectivity profile of this compound is an important aspect of its preclinical evaluation. While studies highlight its antimicrobial and cytotoxic potential, detailed selectivity profiling across a broad range of targets and cell lines is crucial for understanding potential off-target effects and therapeutic windows. Some research has examined the difference in anti-plasmodial versus cytotoxic activities for related compounds, indicating that selectivity can vary among depsidones researchgate.net.

The following table summarizes some reported in vitro activities of this compound and related compounds:

| Compound | Source | Activity Against | MIC/IC50 Value (µg/mL) | Reference |

| This compound | Chaetomium brasiliense | Staphylococcus aureus | 6.25–12.5 | researchgate.netresearchgate.netnih.gov |

| This compound | Chaetomium brasiliense | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25–12.5 | researchgate.netresearchgate.netnih.gov |

| Mollicellin H | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | 5.14 | nih.govmdpi.comresearchgate.net |

| Mollicellin H | Chaetomium sp. Eef-10 | S. aureus N50 (MRSA) | 6.21 | nih.govmdpi.comresearchgate.net |

| Mollicellin G | Chaetomium sp. Eef-10 | HepG2 (cytotoxicity) | 19.64 | nih.govmdpi.comresearchgate.net |

| Mollicellin G | Chaetomium sp. Eef-10 | HeLa (cytotoxicity) | 13.97 | nih.govmdpi.comresearchgate.net |

| Mollicellin H | Chaetomium sp. Eef-10 | HepG2 (cytotoxicity) | 6.83 | mdpi.com |

| Mollicellin I | Chaetomium sp. Eef-10 | HeLa (cytotoxicity) | 21.35 | mdpi.com |

| Mollicellin O | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | Exhibited activity | nih.govmdpi.comresearchgate.net |

| Mollicellin O | Chaetomium sp. Eef-10 | S. aureus N50 | Exhibited activity | nih.govmdpi.comresearchgate.net |

| Mollicellin I | Chaetomium sp. Eef-10 | S. aureus ATCC29213 | Exhibited activity | nih.govmdpi.comresearchgate.net |

| Mollicellin I | Chaetomium sp. Eef-10 | S. aureus N50 | Exhibited activity | nih.govmdpi.comresearchgate.net |

Challenges and Strategies in Translating In Vitro Findings to In Vivo Models

Translating promising in vitro findings for this compound and other natural products to successful in vivo models presents several challenges. One significant hurdle is the often very small quantities of these secondary metabolites produced by natural sources like endophytic fungi, which makes obtaining sufficient amounts for in vivo studies difficult mdpi.com. Isolation difficulties further compound this issue mdpi.com.

Strategies to overcome these challenges include exploring synthetic or semi-synthetic approaches to produce this compound and its derivatives in larger quantities mdpi.com. Additionally, advancements in fermentation techniques and optimization of culture conditions for the fungal or plant sources can potentially improve yields semanticscholar.org. Comprehensive knowledge of the biology and dynamics of endophytes, for instance, is considered essential for enhancing the commercial production of important bioactive metabolites semanticscholar.org.

Furthermore, the complexity of biological systems in vivo compared to controlled in vitro environments means that factors such as bioavailability, metabolism, distribution, and excretion can significantly impact the efficacy observed in living organisms. Poor solubility or rapid metabolism can limit the concentration of the compound reaching the target site in vivo.

Evaluation of this compound and its Derivatives as Lead Compounds for Novel Therapeutic Agents

This compound and its related depsidones have been identified as promising lead compounds for the development of novel therapeutic agents due to their observed bioactivities peerj.comresearchgate.netresearchgate.net. The structural diversity inherent in depsidones allows for the exploration of structure-activity relationships (SAR) to identify modifications that could enhance potency, selectivity, and pharmacokinetic properties peerj.comresearchgate.net.

Studies focusing on the SAR of mollicellins have indicated that specific structural features, such as the presence of certain functional groups or the structure of side chains, can significantly influence their biological activities, including antibacterial and cytotoxic effects nih.govmdpi.com. For example, the introduction of aldehyde and methoxyl groups has been shown to improve anti-MRSA activity in some mollicellin analogs nih.gov. The 3-methylbut-2-enyl side chain present in compounds like this compound, O, H, and I also appears to be associated with stronger antibacterial and cytotoxic activity mdpi.com.

The potential therapeutic areas for this compound and its derivatives include antimicrobial therapy, particularly against resistant strains like MRSA, and potentially as cytotoxic agents against certain cancer cell lines researchgate.netresearchgate.netnih.govnih.govmdpi.com. The diverse bioactivities of depsidones in general, including anti-inflammatory and antioxidant properties, also suggest broader therapeutic potential that could be explored for this compound and its derivatives peerj.comnih.govontosight.ai.

Future Directions in Mechanistic, Preclinical, and Translational Research for this compound

Future research on this compound should focus on several key areas to advance its potential as a therapeutic agent. A deeper understanding of the molecular mechanisms underlying its observed bioactivities is crucial. While some studies have begun to explore the mechanisms of action for depsidones, detailed mechanistic investigations for this compound are needed to identify specific protein targets and pathways affected peerj.commdpi.com. This knowledge can inform rational design of more potent and selective derivatives.

Further preclinical research should prioritize rigorous in vivo evaluations to validate the efficacy and assess the pharmacokinetics and pharmacodynamics of this compound peerj.comresearchgate.netresearchgate.net. These studies are essential to determine if the promising in vitro results translate to living systems and to understand how the compound is absorbed, distributed, metabolized, and excreted. Comparative efficacy studies against existing therapeutic agents would also be valuable mdpi.com.

Translational research efforts are imperative to bridge the gap between preclinical findings and potential clinical applications researchgate.net. This includes developing scalable and cost-effective methods for producing this compound, optimizing formulations for in vivo administration, and conducting comprehensive toxicological studies to assess safety profiles (though detailed safety/adverse effect profiles are outside the scope of this article). The challenges in obtaining sufficient quantities of natural products highlight the need for innovative approaches in production and synthesis for successful translation mdpi.comsemanticscholar.org.

Future studies should also explore the potential of this compound in combination therapies, as this could enhance efficacy and potentially mitigate the development of resistance, particularly in the context of antimicrobial applications. Investigating the potential of this compound and its derivatives as selective agonists for specific receptors, such as cannabinoid receptor type 2 (CB2), as suggested by computational studies for some depsidones, could also open new therapeutic avenues nih.gov.

Q & A

Q. What spectroscopic and analytical methods are recommended for structural characterization of Mollicellin D?

this compound’s structure is determined via nuclear magnetic resonance (NMR) for stereochemical assignments, high-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOFMS) for molecular formula confirmation, and infrared (IR) spectroscopy for functional group identification . X-ray crystallography may supplement these methods if crystalline derivatives are obtainable. Ensure purity validation via HPLC before analysis to avoid spectral artifacts .

Q. Which in vitro assays are standard for evaluating this compound’s cytotoxic activity?

Cytotoxicity is typically assessed using cell viability assays (e.g., MTT or SRB) against established cancer cell lines. For this compound, studies prioritize human oral epidermal carcinoma (KB), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (HT-29) models . Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical, with positive controls (e.g., doxorubicin) and solvent controls to validate assay integrity .

Q. How should researchers design experiments to assess this compound’s antibacterial efficacy?

Use standardized broth microdilution or agar diffusion assays against Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) and multidrug-resistant strains (e.g., MRSA). Minimum inhibitory concentrations (MICs) should be reported alongside clinical reference antibiotics (e.g., vancomycin) and vehicle controls. Include Gram-negative strains (e.g., Pseudomonas aeruginosa) for comparative analysis, though activity may be limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Variability in cytotoxicity or antimicrobial results may arise from differences in cell culture conditions (e.g., passage number, media composition), compound purity, or assay protocols. To mitigate discrepancies:

- Standardize cell line sources (e.g., ATCC) and culture methods.

- Validate compound stability under experimental conditions (e.g., pH, temperature).

- Replicate studies across independent labs with shared reference samples .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in Mollicellin derivatives?

Focus on functional group modifications (e.g., hydroxylation, methylation) and their impact on bioactivity. For example:

- Cytotoxicity : Mollicellin F (10) and H (8) show enhanced activity against KB and HepG2 cells due to specific substituents at C-5 and C-12 .

- Antibacterial activity : Methoxy groups at C-6 correlate with potency against MRSA . Computational modeling (e.g., molecular docking) can predict binding affinities to targets like topoisomerases or bacterial membrane proteins.

Q. What experimental designs address challenges in this compound’s low stability during in vitro assays?

- Use inert solvents (e.g., DMSO) with minimal light and temperature exposure.

- Conduct stability tests via LC-MS over 24–72 hours to identify degradation products.

- Modify culture media (e.g., lower serum content) to reduce enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.